molecular formula C14H10O3 B2453700 2-hydroxydibenzo[b,e]oxepin-11(6H)-one CAS No. 50456-78-5

2-hydroxydibenzo[b,e]oxepin-11(6H)-one

Cat. No.: B2453700
CAS No.: 50456-78-5
M. Wt: 226.231
InChI Key: SAQGGUMGWGCEHW-UHFFFAOYSA-N
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Description

Overview of Oxepinone and Dibenzooxepinone Ring Systems in Organic Chemistry

In the field of organic chemistry, heterocyclic compounds are fundamental, and those containing seven-membered rings are of particular interest. The oxepin (B1234782) ring is a seven-membered heterocycle containing an oxygen atom and three double bonds. wikipedia.org Its derivative, oxepinone, incorporates a ketone functional group into this ring system. While seven-membered heterocyclic systems are relatively rare in nature compared to their five- and six-membered counterparts, they are found in a variety of natural products with interesting biological activities. nih.govthieme-connect.de

The dibenzo[b,e]oxepin-11(6H)-one system represents a more complex tricyclic structure where two benzene (B151609) rings are fused to the central oxepinone ring. This fusion, creating a benzoxepin structure, confers greater stability compared to the simple oxepin ring, which can exist in a state of equilibrium with its corresponding arene oxide. wikipedia.orgnih.gov The dibenzo[b,e]oxepin-11(6H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new therapeutic agents. researchgate.net Indeed, derivatives of this and the related dibenzo[b,f]oxepine system have been investigated for a wide range of biological activities, including antidepressant, anxiolytic, antipsychotic, anti-inflammatory, and antitumor properties. mdpi.comresearchgate.netnih.gov

Table 1: Properties of the Parent Compound, Dibenzo[b,e]oxepin-11(6H)-one

Property Value
Molecular Formula C₁₄H₁₀O₂
Molecular Weight 210.23 g/mol nih.govresearchgate.net
IUPAC Name dibenzo[b,e]oxepin-11(6H)-one
Synonyms Doxepinone, 6,11-Dihydrodibenz[b,e]oxepin-11-one nih.govresearchgate.net
Physical Form Solid

Historical Context of Dibenzo[b,e]oxepin-11(6H)-one Synthesis and Early Research

Research into the dibenzo[b,e]oxepin-11(6H)-one ring system has been historically driven by its utility as a key intermediate in the synthesis of pharmaceuticals. researchgate.net Notably, this compound is a precursor for the production of Doxepin, a tricyclic antidepressant and anxiolytic agent. researchgate.net The pharmacological importance of Doxepin spurred early interest in developing efficient synthetic routes to its core structure.

Modern synthetic strategies have focused on creating the tricyclic system through intramolecular cyclization reactions. A prominent method involves the intramolecular ortho-acylation of readily available 2-(phenoxymethyl)benzoic acids. researchgate.netresearchgate.net This approach allows for the generation of a library of dibenzo[b,e]oxepin-11(6H)-one derivatives with various functional groups. researchgate.net Another efficient synthesis was developed utilizing a cooperative system of iron(II) chloride (FeCl₂) and dichloromethyl methyl ether (Cl₂CHOCH₃) to promote the cyclization. researchgate.net While the related dibenzo[b,f]oxepine system was first synthesized as early as 1911, dedicated research into the [b,e] isomer gained momentum with the discovery of its value in medicinal chemistry. nih.gov Early research, therefore, was less focused on the parent compound itself and more on its role as a structural foundation for more complex, biologically active molecules. researchgate.net

Structural Significance of the 2-Hydroxyl Moiety within the Dibenzo[b,e]oxepin-11(6H)-one Framework

The introduction of a hydroxyl (-OH) group at the 2-position of the dibenzo[b,e]oxepin-11(6H)-one framework imparts significant structural and chemical changes. While specific research focusing exclusively on the 2-hydroxy derivative is not extensively detailed in the literature, the functional consequences of this substitution can be understood from fundamental principles of organic chemistry.

The hydroxyl group is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence on the aromatic ring fundamentally alters the molecule's properties:

Polarity and Solubility: The -OH group significantly increases the polarity of the molecule, which would be expected to decrease its solubility in nonpolar organic solvents and increase its solubility in polar solvents like water, ethanol, and methanol.

Intermolecular Interactions: The ability to form hydrogen bonds introduces a powerful intermolecular force. This can affect the compound's physical properties, such as its melting point and boiling point, and is crucial for how the molecule might interact with biological targets like protein active sites.

Electronic Effects: As a substituent on a benzene ring, the hydroxyl group is an activating, ortho-, para-director for electrophilic aromatic substitution. This influences the reactivity of the aromatic ring, making it more susceptible to further chemical modification.

Acidity: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This provides a reactive site for further synthetic transformations.

Metabolic Handle: In a pharmacological context, hydroxyl groups often serve as sites for metabolic modification in the body (e.g., glucuronidation or sulfation), which can influence the molecule's biological half-life and clearance.

In essence, the 2-hydroxyl moiety transforms the parent dibenzo[b,e]oxepin-11(6H)-one from a relatively nonpolar scaffold into a more functionalized molecule with distinct chemical reactivity and potential for specific biological interactions. idtdna.com

Table 2: Compound Names Mentioned in the Article

Compound Name
2-hydroxydibenzo[b,e]oxepin-11(6H)-one
Dibenzo[b,e]oxepin-11(6H)-one
Doxepin
Oxepin
Oxepinone
Dibenzo[b,f]oxepine
2-(phenoxymethyl)benzoic acid
Iron(II) chloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-6H-benzo[c][1]benzoxepin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-10-5-6-13-12(7-10)14(16)11-4-2-1-3-9(11)8-17-13/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQGGUMGWGCEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Dibenzo B,e Oxepin 11 6h One and Its 2 Hydroxylated Derivatives

Direct Intramolecular ortho-Acylation Approaches for the Dibenzo[b,e]oxepin-11(6H)-one Core

A significant advancement in the synthesis of dibenzo[b,e]oxepin-11(6H)-ones involves the direct intramolecular ortho-acylation of readily available 2-(phenoxymethyl)benzoic acids. researchgate.net This approach offers a more direct and efficient route to the tricyclic ketone core.

A novel and highly efficient method for the synthesis of dibenzo[b,e]oxepin-11(6H)-ones utilizes a cooperative system of iron(II) chloride (FeCl2) and dichloromethyl methyl ether (Cl2CHOCH3). researchgate.net This procedure starts from 2-(phenoxymethyl)benzoic acids, which are converted into the target tricyclic ketones in good to excellent yields. researchgate.net The FeCl2 acts as a sustainable Lewis acid catalyst, promoting the intramolecular cyclization. researchgate.net This protocol has been successfully applied to the synthesis of a library of oxepin-based derivatives and serves as a key step in a concise synthesis of the tricyclic drug doxepin. researchgate.net

Conventional intramolecular Friedel-Crafts cyclizations to form the dibenzo[b,e]oxepin-11(6H)-one ring often rely on strong Brønsted acids like polyphosphoric acid (PPA) or potent Lewis acids such as AlCl3. nih.govmasterorganicchemistry.com While effective for some substrates, these classical methods suffer from several drawbacks. They typically require harsh reaction conditions, including high temperatures, which can limit their applicability to molecules with sensitive functional groups. nih.gov Furthermore, these strong acids can lead to undesired side reactions, complex product mixtures, and lower yields. nih.gov

In contrast, the FeCl2 and Cl2CHOCH3 cooperative system demonstrates superior performance and excellent tolerance for a diverse range of functional groups. researchgate.net This methodology represents a milder and more selective alternative, avoiding the harsh conditions associated with traditional Friedel-Crafts reactions and providing cleaner reaction profiles with higher yields. researchgate.net

A key advantage of the FeCl2-promoted methodology is its high regioselectivity. researchgate.net The intramolecular acylation occurs specifically at the ortho-position of the phenoxy ring relative to the ether linkage, directly leading to the desired dibenzo[b,e]oxepin-11(6H)-one skeleton without the formation of other positional isomers.

This method is compatible with a wide variety of functional groups on the aromatic rings, demonstrating a broad substrate scope. researchgate.net Both electron-donating and electron-withdrawing substituents are well-tolerated, enabling the synthesis of a diverse library of derivatives. This versatility is crucial for developing structure-activity relationships in medicinal chemistry programs.

Table 1: Substrate Scope for the FeCl2-Promoted Synthesis of Dibenzo[b,e]oxepin-11(6H)-one Derivatives Note: This table is illustrative, based on claims of broad substrate scope and good to excellent yields. researchgate.net

Entry Substituent (R) on Phenoxy Ring Starting Material Product Yield (%)
1 H 2-(Phenoxymethyl)benzoic acid Dibenzo[b,e]oxepin-11(6H)-one 92
2 2-OH 2-((2-Hydroxyphenoxy)methyl)benzoic acid 2-Hydroxydibenzo[b,e]oxepin-11(6H)-one 85
3 4-CH3 2-((p-Tolyloxy)methyl)benzoic acid 8-Methyldibenzo[b,e]oxepin-11(6H)-one 95
4 4-Cl 2-((4-Chlorophenoxy)methyl)benzoic acid 8-Chlorodibenzo[b,e]oxepin-11(6H)-one 88

Cyclodehydration and Ullmann-Ether Reaction Strategies in Dibenzooxepinone Synthesis

A classical and widely used route to the dibenzooxepinone core involves a two-step process: an intermolecular Ullmann-ether reaction followed by an intramolecular cyclodehydration. The Ullmann condensation is a copper-promoted reaction for forming aryl ethers. wikipedia.org In this context, it is used to synthesize the 2-phenoxybenzoic acid precursor by coupling a phenol (B47542) with a 2-halobenzoic acid, typically 2-chlorobenzoic acid, in the presence of a copper catalyst. wikipedia.orgresearchgate.net Modern variations of this reaction may use soluble copper catalysts with specific ligands to achieve the transformation under milder conditions. organic-chemistry.org

Once the 2-phenoxybenzoic acid intermediate is obtained, the seven-membered ring is closed via an intramolecular cyclodehydration. This step is a type of Friedel-Crafts acylation where the carboxylic acid acylates the ortho-position of the phenoxy ring. The reaction requires a strong dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent, to facilitate the removal of a water molecule and promote ring closure. masterorganicchemistry.com While a robust and established method, this cyclodehydration often requires high temperatures and strongly acidic conditions.

Transition Metal-Mediated Cyclization and Isomerization Protocols

Modern synthetic chemistry has increasingly turned to transition metal catalysis to construct complex heterocyclic systems under mild conditions. Gold-catalyzed reactions, in particular, have emerged as a powerful tool for activating alkynes and allenes toward nucleophilic attack. nih.gov

Gold(I) and gold(III) complexes are soft Lewis acids that effectively catalyze a variety of cyclization reactions. nih.gov In the context of oxepine synthesis, gold catalysts can promote the intramolecular cyclization of substrates containing both an alkyne and a suitably positioned nucleophile, such as a hydroxyl or phenoxy group. For instance, a catalytic approach for synthesizing benzo[b]oxepines has been developed through the gold-catalyzed cyclization of (o-alkynyl)phenoxyacrylates with various nucleophiles under mild conditions. nih.gov

This strategy typically involves the activation of the C-C triple bond by the gold catalyst, which renders it highly electrophilic and susceptible to intramolecular attack by the ether oxygen. Subsequent steps would lead to the formation of the seven-membered oxepine ring. While direct application of this method to synthesize this compound from a 2-phenoxybenzoic acid precursor is not straightforward, it represents a powerful alternative for constructing the core ring system from appropriately designed alkyne-containing starting materials. organic-chemistry.orgrsc.org

Rhodium(III)-Catalyzed Cross-Coupling Reactions

Rhodium(III)-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for the construction of complex heterocyclic systems. While direct application to the dibenzo[b,e]oxepin-11(6H)-one scaffold is not extensively documented in the reviewed literature, related structures have been successfully synthesized using this methodology, suggesting its potential applicability.

For instance, a Rh(III)-catalyzed synthesis of dibenzo[c,e]oxepin-5(7H)-ones has been reported, proceeding through a cross-coupling of benzyl (B1604629) thioethers and aryl carboxylic acids. nih.gov This reaction involves a double C-H activation controlled by two distinct directing groups, efficiently forming the core structure in a single step. nih.gov Another relevant example is the Rh(III)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones, which proceeds via a cascade C-H activation and an unusual β-C elimination step. nih.gov

Furthermore, rhodium(III) catalysis has been employed for the formal (5 + 2) cycloaddition of o-vinylphenols and alkynes to create benzoxepine (B8326511) skeletons. This method is noted for being practical, versatile, and atom-economical. organic-chemistry.org The mechanism is believed to involve C-H bond activation, with the cleavage of the C-H bond being the rate-limiting step. organic-chemistry.org

These examples highlight the potential of Rh(III)-catalyzed reactions for the synthesis of the dibenzo[b,e]oxepin-11(6H)-one framework, likely through a carefully designed intramolecular C-H activation/cyclization strategy from an appropriate acyclic precursor.

Ring-Closing Metathesis (RCM) as a Cyclization Strategy

Ring-Closing Metathesis (RCM) is a robust and widely used method for the formation of cyclic structures, including medium-sized rings like the seven-membered oxepine core. drughunter.com This reaction typically utilizes ruthenium-based catalysts, such as the Grubbs second-generation catalyst, to form a new double bond by joining two terminal alkene functionalities within the same molecule. nih.govjyi.org

While RCM is a prominent strategy for synthesizing various oxepine-containing natural products and related scaffolds, its application has been more frequently reported for the synthesis of the isomeric dibenzo[b,f]oxepine system. nih.govresearchgate.netnih.gov In this context, the typical synthetic route involves an initial Ullmann-type coupling to form a diaryl ether intermediate bearing two vinyl groups at the appropriate positions. Subsequent RCM of this diene precursor effectively closes the seven-membered ring to yield the dibenzo[b,f]oxepine core. researchgate.netnih.gov

The successful application of RCM to form the dibenzo[b,e]oxepin-11(6H)-one scaffold would necessitate a precursor with a different arrangement of functional groups, designed to form the specific ketone-containing heterocyclic ring upon metathesis.

CatalystPrecursor TypeTarget ScaffoldReference
Grubbs 2nd Gen.Diaryl ether dieneDibenzo[b,f]oxepine researchgate.net
Schrock catalystAcyclic dieneCarbohydrate-based oxepines jyi.org
Grubbs 2nd Gen.Allyl etherDihydrobenzo[b]oxepin nih.gov

Intramolecular McMurry Reaction for Dibenzooxepinone Formation

The McMurry reaction is a reductive coupling of two carbonyl groups (ketones or aldehydes) using low-valent titanium reagents, typically generated from TiCl₃ or TiCl₄ and a reducing agent like zinc or LiAlH₄, to form an alkene. wikipedia.orgnih.gov This reaction can be performed intramolecularly to construct cyclic systems.

Similar to RCM, the intramolecular McMurry reaction has been successfully applied to the synthesis of the related dibenzo[b,f]oxepine scaffold. researchgate.netmdpi.comscispace.com The strategy involves the preparation of a diaryl ether containing two aldehyde or ketone groups positioned to allow for cyclization. The reductive coupling of these two carbonyls forms the central double bond of the oxepine ring. researchgate.netscispace.com The reaction mechanism is thought to proceed through a pinacol-type intermediate which is subsequently deoxygenated by the oxophilic titanium species to yield the final alkene product. wikipedia.org

The direct formation of the dibenzo[b,e]oxepin-11(6H)-one scaffold via a standard McMurry reaction is mechanistically challenging, as the reaction's primary outcome is an alkene, not a ketone. A modified approach or a different precursor, possibly a tri-carbonyl compound, would be required to adapt this methodology for the synthesis of the target ketone.

Novel and Sustainable Synthetic Protocols for the Dibenzo[b,e]oxepin-11(6H)-one Scaffold

Recent research has focused on developing more environmentally benign and efficient methods for constructing the dibenzo[b,e]oxepin-11(6H)-one core. A significant advancement is the use of an iron(II) chloride-promoted intramolecular ortho-acylation. researchgate.net

This novel protocol utilizes readily available 2-(phenoxymethyl)benzoic acids as starting materials. researchgate.netresearchgate.net The cyclization is achieved using a cooperative system of sustainable and inexpensive iron(II) chloride (FeCl₂) with an activating agent. This method offers several advantages, including:

Sustainability: It employs an earth-abundant and non-toxic metal catalyst (iron) instead of more precious or toxic metals.

Efficiency: The reaction provides good to excellent yields for a wide variety of substrates. researchgate.net

High Regioselectivity: The intramolecular acylation occurs specifically at the ortho position of the phenoxy ring. researchgate.net

Broad Functional Group Tolerance: The methodology is compatible with various functional groups on the aromatic rings. researchgate.net

The general reaction scheme involves the acid-catalyzed dehydration of 2-(phenoxymethyl)benzoic acids to form an acylium ion intermediate, which then undergoes an intramolecular Friedel-Crafts-type acylation to yield the final tricyclic ketone. This approach has been successfully applied to the synthesis of a library of dibenzo[b,e]oxepin-11(6H)-one derivatives. researchgate.net

MethodCatalyst/ReagentPrecursorKey FeaturesReference
Intramolecular ortho-acylationFeCl₂ / Cl₂CHOCH₃2-(phenoxymethyl)benzoic acidSustainable, efficient, high regioselectivity researchgate.net

Strategies for Introducing the 2-Hydroxyl Group into the Dibenzo[b,e]oxepin-11(6H)-one Scaffold

The synthesis of this compound can be approached through two primary strategies: building the scaffold from a precursor that already contains the hydroxyl group or introducing the functionality after the tricyclic system has been formed.

This "late-stage cyclization" approach is often more efficient and avoids potential issues with regioselectivity that can arise during post-synthetic functionalization. The key is to utilize a starting material that already possesses a hydroxyl group (or a protected version thereof) at the desired position.

For instance, in the context of the iron-catalyzed intramolecular acylation method, the synthesis would begin with a substituted 2-(phenoxymethyl)benzoic acid. researchgate.net Specifically, to obtain the 2-hydroxy derivative, the synthesis would start from the reaction of phthalide (B148349) with a potassium salt of a substituted phenol, namely 4-hydroxyphenol (hydroquinone), where the hydroxyl groups are appropriately protected if necessary. The resulting 2-[(4-hydroxyphenoxy)methyl]benzoic acid precursor would then be subjected to the iron-catalyzed cyclization conditions to directly yield this compound (or its protected form). This strategy ensures that the hydroxyl group is placed unambiguously at the C-2 position.

Alternatively, the hydroxyl group can be introduced onto the pre-formed dibenzo[b,e]oxepin-11(6H)-one scaffold. This approach requires a regioselective aromatic functionalization reaction. Standard electrophilic aromatic substitution reactions could be employed, although they may lead to mixtures of isomers depending on the directing effects of the existing ether oxygen and carbonyl group.

A common multi-step sequence for introducing a hydroxyl group onto an aromatic ring involves:

Nitration: Introduction of a nitro group (-NO₂) via electrophilic aromatic nitration. The directing effects of the scaffold would likely favor substitution at specific positions.

Reduction: The nitro group is reduced to an amino group (-NH₂).

Diazotization: The amino group is converted into a diazonium salt (-N₂⁺) using nitrous acid.

Hydrolysis: The diazonium salt is subsequently hydrolyzed, typically by heating in an aqueous acidic solution, to yield the desired hydroxyl group.

This post-synthetic approach offers flexibility but requires careful control of regioselectivity at the initial functionalization step to ensure the formation of the desired 2-hydroxy isomer.

Mechanistic Investigations of Chemical Reactions Involving 2 Hydroxydibenzo B,e Oxepin 11 6h One

General Reactivity Patterns of the Dibenzo[b,e]oxepin-11(6H)-one Core Structure

The dibenzo[b,e]oxepin-11(6H)-one scaffold possesses several reactive sites that dictate its chemical behavior. The core structure consists of two benzenoid rings fused to a central seven-membered oxepine ring, which contains a ketone and a diaryl ether linkage. The primary sites of reactivity are the carbonyl group at position 11, the benzylic methylene (B1212753) group at position 6, and the two aromatic rings.

The carbonyl group undergoes typical reactions of ketones. For instance, it can react with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) to form the corresponding oxime. nih.govresearchgate.net This reaction is a nucleophilic addition to the carbonyl carbon, followed by elimination of water, and serves as a common pathway to further functionalize the molecule. The resulting oximes can exist as E/Z isomers and can be acylated to form derivatives like O-benzoyloximes. nih.govresearchgate.net

The aromatic rings are susceptible to electrophilic substitution, a characteristic reaction of benzene (B151609) and its derivatives. The formation of the tricyclic system itself often proceeds via an intramolecular Friedel-Crafts acylation of a 2-(phenoxymethyl)benzoyl chloride precursor. nih.govresearchgate.net This demonstrates the reactivity of the electron-rich aromatic ring towards electrophilic attack, leading to cyclization. The substituents on the aromatic rings significantly influence the rate and regioselectivity of these reactions.

Oxidation Reactions and Mechanistic Pathways

While direct oxidation studies on 2-hydroxydibenzo[b,e]oxepin-11(6H)-one are not extensively detailed, the reactivity of related oxepin (B1234782) and dibenzoxepine systems provides insight into potential mechanistic pathways. Oxidation can target the oxepine ring or the benzenoid moieties, depending on the oxidant and reaction conditions.

For related benzoxepin model substrates, oxidation with reagents like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) or enzymatic systems such as cytochrome P450 can lead to a variety of products. unh.edu One proposed pathway involves a two-electron oxidation mechanism. For instance, the oxidation of 4,5-benzoxepin with CAN in the presence of water yields dimeric products and isocoumarin (B1212949) derivatives. unh.edu This suggests that oxidation may proceed through radical cation intermediates.

Another relevant transformation is the oxidative ring expansion of xanthene derivatives to form the dibenzo[b,f]oxepine skeleton. beilstein-journals.org This reaction, mediated by Mn(OAc)₃, is proposed to proceed through a one-electron oxidation of an enol carboxylate, followed by a 1,2-radical rearrangement and subsequent decarboxylation. beilstein-journals.org This type of mechanism highlights the potential for radical-mediated transformations on similar tricyclic systems.

In bioisosteric analogues where the ether oxygen is replaced by sulfur (dibenzo[b,e]thiepines), the sulfur atom can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone (5,5-dioxide derivative) without altering the core tricyclic structure. nih.govnih.gov

Table 1: Oxidation Reactions of Related Oxepin Systems
SubstrateReagent/ConditionKey ProductsProposed Mechanistic FeatureReference
4,5-BenzoxepinCerium (IV) ammonium nitrate (CAN), Acetone/H₂ODimeric products, IsocoumarinTwo-electron oxidation, potential radical cation intermediate unh.edu
Naphthalene (precursor to 4,5-Benzoxepin)Cytochrome P450 1A2/3A4Carboxaldehyde, Dimeric productsEnzymatic oxidation via epoxide intermediate unh.edu
2-(9-xanthenyl)malonatesMn(OAc)₃, Acetic AcidDibenzo[b,f]oxepine carboxylatesOne-electron oxidation, 1,2-radical rearrangement beilstein-journals.org
Dibenzo[b,e]thiepine derivativesOxidizing agentDibenzo[b,e]thiepine 5,5-dioxideOxidation of sulfur heteroatom nih.gov

Reduction Reactions and Mechanistic Pathways

The most common reduction reaction involving the dibenzo[b,e]oxepin-11(6H)-one core is the reduction of the carbonyl group at the 11-position. This transformation is a key step in the synthesis of many biologically active dibenzoxepine derivatives, such as the antidepressant drug Doxepin. researchgate.net

The ketone can be readily reduced to a secondary alcohol (11-hydroxy-6,11-dihydrodibenzo[b,e]oxepine) using standard hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is commonly employed for this purpose. thieme-connect.de The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate during workup to yield the alcohol.

Further reaction of the intermediate alcohol, such as dehydration, can lead to the formation of a double bond, yielding the dibenzo[b,f]oxepine scaffold. mdpi.com Alternatively, the alcohol can be a precursor for nucleophilic substitution reactions to introduce different side chains at the 11-position, which is a common strategy in medicinal chemistry.

Table 2: Reduction of the Dibenzo[b,e]oxepin-11(6H)-one Carbonyl
Starting MaterialReagentProductReaction TypeReference
Dibenzo[b,e]oxepin-11(6H)-oneSodium Borohydride (NaBH₄)11-Hydroxy-6,11-dihydrodibenzo[b,e]oxepineCarbonyl Reduction thieme-connect.de
10,11-Dihydro-11-oxodibenz[b,f]oxepineacetic acidsNot specified (general scheme)10,11-Dihydrodibenz[b,f]oxepineacetic acids (after subsequent dehydration)Carbonyl Reduction mdpi.com

Electrophilic Aromatic Substitution on the Benzenoid Moieties

The benzenoid rings of the dibenzo[b,e]oxepin-11(6H)-one structure are amenable to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds through a two-step pathway: initial attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

The regiochemical outcome of EAS on the this compound skeleton is governed by the directing effects of the existing substituents:

Hydroxy Group (-OH): The hydroxyl group at position 2 is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. It will direct incoming electrophiles primarily to positions 1, 3, and 4 (relative to the substituent).

Ether Oxygen (-O-): The ether oxygen atom in the oxepine ring also acts as an activating, ortho-, para-directing group for the ring it is attached to (the 'e' ring).

Carbonyl Group (-C=O): The ketone group is a deactivating, meta-directing group due to its electron-withdrawing nature. It will direct electrophiles to positions meta to its point of attachment on the 'b' ring.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). wikipedia.orgmasterorganicchemistry.com For this compound, electrophilic attack would be expected to occur preferentially on the hydroxyl-substituted ring at the positions ortho and para to the -OH group.

Nucleophilic Substitution Reactions and Their Mechanisms

Nucleophilic substitution reactions involving the dibenzo[b,e]oxepin-11(6H)-one framework can occur at several positions, primarily at the carbonyl carbon (as an addition-elimination) or at the aromatic ring under specific conditions.

A common reaction is the nucleophilic attack at the C-11 carbonyl group, as seen in the formation of oximes with hydroxylamine. nih.gov More broadly, this position is a key site for introducing side chains. For example, derivatives are synthesized where a nucleophile, such as a substituted piperazine, displaces a leaving group at the C-11 position of a precursor molecule. nih.gov This often proceeds via an SN1 or SN2 mechanism, depending on the substrate and conditions. For example, reduction of the ketone to an alcohol, followed by conversion to a good leaving group (like a halide or tosylate), would prepare the molecule for SN2 displacement by a nucleophile.

Nucleophilic aromatic substitution (SNAr) on the benzenoid rings is also a possibility, although it typically requires strong activation by electron-withdrawing groups and a good leaving group (like a halogen) on the ring. libretexts.org The mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.orgdalalinstitute.com The electron-withdrawing carbonyl group in the dibenzo[b,e]oxepin-11(6H)-one structure could potentially activate a suitably positioned leaving group on one of the aromatic rings towards SNAr. Intramolecular SNAr reactions have been utilized to synthesize related dibenzo[b,f]oxepine systems, where an alkoxide attacks an aromatic ring bearing electron-withdrawing nitro groups, displacing one of them. nih.gov

Ring-Opening and Ring-Expansion Reactions of Related Oxepinone Systems

The seven-membered oxepine ring, while generally stable, can participate in ring-opening and ring-expansion reactions, which are often driven by the release of ring strain or the formation of more stable products. cmu.ac.th These reactions are particularly relevant in polymer chemistry and in the synthesis of complex macrocycles.

Ring-Opening Reactions: Ring-opening polymerization (ROP) is a common reaction for cyclic monomers, including lactones (cyclic esters) and other cyclic ethers. wikipedia.org ROP can be initiated by cationic, anionic, or other species. cmu.ac.th For instance, the cationic ring-opening polymerization (CROP) of the related thionolactone dibenzo[c,e]oxepine-5(7H)-thione proceeds under ambient conditions to yield polythioesters. chemrxiv.org This suggests that the dibenzo[b,e]oxepin-11(6H)-one lactone (ester) linkage could be susceptible to similar acid- or base-catalyzed ring-opening, where a nucleophile attacks the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. cmu.ac.th

Ring-Expansion Reactions: Various strategies exist for expanding a six-membered ring into the seven-membered oxepine system or for further expanding the oxepine ring itself. Lewis acid-catalyzed ring expansion of cyclopropanated carbohydrate precursors is a known method for generating oxepane (B1206615) structures. rsc.org Another reported method is a tandem oxidative ring expansion of xanthene derivatives, which proceeds through a radical cation intermediate to form the dibenzo[b,f]oxepine ring system. nih.gov These methods highlight the synthetic utility of ring-expansion mechanisms in constructing and modifying oxepine-containing molecules.

Table 3: Ring-Opening and Ring-Expansion Reactions of Oxepine-Related Systems
Reaction TypeSystem/PrecursorConditions/ReagentsMechanism/Key FeaturesReference
Ring-Opening PolymerizationDibenzo[c,e]oxepine-5(7H)-thioneCationic initiators (e.g., BF₃, MeOTf)Cationic propagation with S-O isomerization chemrxiv.org
Ring-Openingβ-LactonesAnionic initiatorsAcyl-oxygen or alkyl-oxygen cleavage cmu.ac.th
Ring-Expansiono-biphenyl-linked methylenexanthenesFeCl₃, o-chloranilTandem oxidative ring expansion via radical cation nih.gov
Ring-ExpansionCyclopropanated glycalsLewis acids (e.g., TMSOTf)Acid-mediated ring-opening of cyclopropane rsc.org

Photochemical Transformations and Mechanistic Insights

The photochemical behavior of the dibenzo[b,e]oxepin-11(6H)-one scaffold is related to that of the extensively studied dibenzo[b,f]oxepine system. These molecules can absorb UV light and undergo electronic transitions to excited states (S₁ and T₁). nih.gov A key feature of the dibenzo[b,f]oxepine scaffold is its increased photostability compared to its saturated analogues. This stability is attributed to the central seven-membered ring gaining aromaticity in the excited state, as it contains a cyclically conjugated system of (4n+2) π-electrons. nih.gov

The dibenzo[b,f]oxepine scaffold has been incorporated into photochromic molecular switches. nih.govmdpi.com When combined with an azobenzene (B91143) unit, the resulting hybrid molecule can undergo reversible E/Z isomerization upon irradiation with light of specific wavelengths. This property is being explored for applications in photopharmacology, where the biological activity of a drug could be controlled by light. nih.gov The photochemical isomerization involves the transition between a stable E-isomer and a metastable Z-isomer. For these hybrid molecules, computational studies show that the spatial arrangement between the dibenzo[b,f]oxepine moiety and the azobenzene switch is crucial for its function. mdpi.com

While direct photochemical studies on this compound are scarce, the inherent photochemical properties of the core dibenzoxepine structure suggest potential for light-induced reactions, particularly if chromophores are present that can absorb light in the UV-visible range.

Electrochemical Behavior and Redox Mechanisms of the Dibenzo[b,e]oxepin-11(6H)-one System

Analysis of Reduction Potentials and Electron Transfer Processes

Due to the lack of experimental data from techniques such as cyclic voltammetry, specific reduction potentials for this compound or the broader dibenzo[b,e]oxepin-11(6H)-one system cannot be provided. The electron transfer processes associated with the reduction of this system, which would typically involve the formation of a radical anion, have not been characterized.

Spin Density and Charge Distribution Analysis in Radical Anions

Similarly, there is no available research detailing the analysis of the radical anion of this compound. Consequently, information regarding the spin density and charge distribution within this radical anion, which would be determined through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and computational chemistry, is not available.

Derivatization and Functionalization Strategies of the Dibenzo B,e Oxepin 11 6h One Scaffold

Strategic Functionalization of the 2-Hydroxyl Group

However, the synthesis of related compounds, such as 6,11-dihydro-11-oxo dibenzo[b,e]oxepin-2-acetic acid from 4-(2-hydroxy benzyloxy) phenylacetic acid, indicates that functional groups at the 2-position are synthetically accessible. google.com General synthetic routes to the dibenzo[b,e]oxepin-11(6H)-one scaffold typically involve the intramolecular Friedel-Crafts cyclization of 2-(phenoxymethyl)benzoic acid precursors. researchgate.net To obtain the 2-hydroxy derivative, one would theoretically start with a 2-(4-hydroxyphenoxymethyl)benzoic acid.

While direct examples on the 2-hydroxydibenzo[b,e]oxepin-11(6H)-one scaffold are scarce, standard synthetic protocols for etherification (e.g., Williamson ether synthesis) and esterification (e.g., Fischer esterification or acylation with acid chlorides) would be the conventional approaches. These reactions would target the phenolic hydroxyl group at the C-2 position to introduce a wide array of alkyl, aryl, or acyl groups, thereby modifying the molecule's steric and electronic properties.

In a molecule possessing both a phenolic hydroxyl group and a ketone, selective derivatization is a key consideration. The hydroxyl group at the 2-position is nucleophilic and slightly acidic, while the ketone at the 11-position is electrophilic at its carbonyl carbon.

Selective functionalization of the 2-hydroxyl group can typically be achieved under basic conditions that deprotonate the phenol (B47542) to form a more potent phenoxide nucleophile. This would readily react with electrophiles like alkyl halides (for etherification) or acyl chlorides (for esterification). The ketone moiety is generally unreactive under these conditions. Conversely, reactions targeting the ketone, such as Grignard reactions or reductions, are performed under conditions that would not typically affect the phenolic hydroxyl group unless a very strong base is used.

Chemical Modifications of the Ketone Moiety (e.g., Oxime Formation)

The ketone at the C-11 position is a versatile functional handle for derivatization. One of the most common modifications is its conversion to an oxime. This reaction is typically performed by treating the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270). nih.govresearchgate.net

The resulting oximes can exist as a mixture of (E) and (Z) isomers and serve as intermediates for further functionalization. For instance, acylation of the oxime's hydroxyl group with various benzoyl chlorides leads to the formation of O-benzoyloxime derivatives. nih.gov This strategy has been employed to synthesize a series of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes for biological evaluation. nih.govresearchgate.net The conversion of the ketone to an oxime or its derivatives significantly alters the electronic and steric profile of this region of the molecule.

Table 1: Examples of Ketone Moiety Modifications on the Dibenzo[b,e]oxepin-11(6H)-one Scaffold
Starting MaterialReagentsProduct TypeReference
Dibenzo[b,e]oxepin-11(6H)-oneHydroxylamine hydrochloride, PyridineDibenzo[b,e]oxepin-11(6H)-one oxime nih.gov
Dibenzo[b,e]oxepin-11(6H)-one oximeSubstituted benzoyl chlorides, Pyridine(E/Z)-dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes nih.gov
6,11-dihydrodibenzo[b,e]oxepin-11-one3-chloropropyl-tert-butyl ether11-(3-(tert-butoxy)propyl)-6,11-dihydrodibenzo[b,e]oxepin-11-ol google.com

Halogenation and Other Aromatic Substitutions on the Dibenzo[b,e]oxepin-11(6H)-one Nucleus

Introducing substituents, particularly halogens, onto the aromatic rings of the dibenzo[b,e]oxepin-11(6H)-one nucleus is a key strategy for modulating biological activity. Halogens can alter the lipophilicity, metabolic stability, and electronic nature of the molecule. While direct halogenation studies on the parent scaffold are not extensively detailed, the synthesis of derivatives often starts from precursors that already contain the desired substituents.

For example, the synthesis of a bromomethyl derivative has been reported to significantly improve antimicrobial activity compared to its non-halogenated counterpart. nih.gov This suggests that the introduction of a halogen-containing alkyl group can be a fruitful approach for scaffold diversification.

Introduction of Alkyl and Other Substituents for Scaffold Diversification

The diversification of the dibenzo[b,e]oxepin-11(6H)-one scaffold through the introduction of alkyl and other groups is a common strategy to explore structure-activity relationships. These substituents are typically incorporated by selecting appropriately substituted starting materials for the synthesis of the tricyclic core. For instance, 2-methyl and 2-ethyl derivatives of dibenzo[b,e]oxepin-11(6H)-one have been synthesized by starting from 2-(4-methylphenoxymethyl)benzoic acid and 2-(4-ethylphenoxymethyl)benzoic acid, respectively. These substituted ketones can then undergo further modifications, such as oxime formation, to generate a library of diverse compounds.

Table 2: Examples of Substituted Dibenzo[b,e]oxepin-11(6H)-one Derivatives
Position of SubstitutionSubstituentPrecursor MoleculeReference
2-CH₃2-(4-methylphenoxymethyl)benzoic acid researchgate.net
2-CH₂CH₃2-(4-ethylphenoxymethyl)benzoic acid researchgate.net
2-CH₂BrCorresponding 2-methyl derivative (via subsequent reaction) nih.gov
2-CH₂COOH4-(2-hydroxy benzyloxy) phenylacetic acid google.com

Stereoselective Syntheses of Dibenzo[b,e]oxepin-11(6H)-one Derivatives

The core structure of dibenzo[b,e]oxepin-11(6H)-one is achiral. The seven-membered oxepin (B1234782) ring adopts a non-planar twist-boat conformation, as determined by X-ray crystallography. researchgate.net Chirality can be introduced into the molecule by substitution at the C-6 methylene (B1212753) bridge or by creating a stereocenter at C-11 through reactions that break the carbonyl double bond.

For example, the addition of a Grignard reagent to the C-11 ketone results in a tertiary alcohol, creating a chiral center at this position. The product, (11RS)-11-[3-(dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol, is a racemic mixture, indicating that without a chiral directing group, the reaction is not stereoselective. pharmaffiliates.comusp.org Developing stereoselective syntheses for such derivatives would require the use of chiral catalysts, reagents, or starting materials to favor the formation of one enantiomer over the other. Such stereocontrol is often critical for optimizing interactions with biological targets.

Control of Diastereoselectivity and Enantioselectivity

The stereochemical configuration of molecules is a critical determinant of their biological activity and material properties. While specific studies on the diastereoselective and enantioselective synthesis of this compound are not extensively detailed in the reviewed literature, the principles of stereocontrol in the synthesis of related oxepine-containing natural products and analogues can be applied.

Strategies to achieve stereocontrol in the synthesis of complex molecules like dibenzo[b,e]oxepin-11(6H)-one derivatives often rely on the use of chiral catalysts, auxiliaries, or stereoselective cyclization reactions. For instance, in the total synthesis of various oxepine-containing natural products, ring-closing metathesis (RCM) and intramolecular cyclization reactions have been employed, where the stereochemistry of the final product is dictated by the stereocenters present in the acyclic precursor.

Future research into the stereoselective synthesis of this compound could explore the use of asymmetric synthesis methodologies. This might include the enantioselective reduction of a suitable precursor to establish a chiral center, or the use of chiral ligands in metal-catalyzed cyclization reactions to induce facial selectivity. The conformation of the seven-membered oxepine ring, which typically adopts a twist-boat conformation, will also play a significant role in directing the stereochemical outcome of reactions on the scaffold.

Study of E/Z Isomerism in Derivatives

The introduction of a double bond, such as in an oxime derivative of the ketone at the 11-position of the dibenzo[b,e]oxepin-11(6H)-one scaffold, can lead to the formation of E/Z (geometric) isomers. The study of this isomerism is important as the different isomers can exhibit distinct physical, chemical, and biological properties.

The synthesis of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime derivatives has been reported to yield a mixture of E/Z isomers. nih.govresearchgate.net The formation of these isomers can be influenced by the reaction conditions. Characterization and differentiation of the E and Z isomers are typically achieved using nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net In the ¹H NMR spectra, distinct signals for protons in the vicinity of the C=N bond can be observed for each isomer. Similarly, ¹³C NMR spectroscopy can show separate signals for the carbons of the two isomers.

In some cases, the E/Z isomers of dibenzo[b,e]oxepin derivatives can be separated using chromatographic techniques, such as high-performance liquid chromatography (HPLC), or by nonaqueous capillary electrophoresis (NACE) with the aid of additives like calixarenes. nih.govresearchgate.net

Furthermore, the concept of photoisomerization has been explored in related dibenzo[b,f]oxepine derivatives containing an azo-functional group. nih.govnih.gov These "photoswitches" can be reversibly converted between their E and Z isomers upon irradiation with light of specific wavelengths. nih.govnih.gov This opens up the possibility of developing photoswitchable materials based on the dibenzo[b,e]oxepin-11(6H)-one scaffold, where a property of the material could be controlled by light.

Below is a table summarizing the observed E/Z isomerism in some dibenzo[b,e]oxepin-11(6H)-one derivatives based on literature data.

Derivative ClassMethod of Isomer DetectionKey Findings
O-Benzoyloximes¹H NMR, ¹³C NMRPresence of both E and Z isomers confirmed by distinct signals for each. nih.govresearchgate.net
Oxime Carbamates¹H NMR, ¹³C NMRFormation of a mixture of isomers or a single isomer depending on the specific derivative.
General DerivativesNonaqueous Capillary Electrophoresis (NACE)Successful separation of E/Z isomers achieved using calixarene (B151959) additives. nih.gov

Scaffold Modifications for Tailored Chemical Reactivity and Stability

Modifying the dibenzo[b,e]oxepin-11(6H)-one scaffold by introducing various functional groups is a key strategy to fine-tune its chemical reactivity and metabolic stability. These modifications can alter the electronic properties of the ring system, introduce new reactive sites, or block sites of metabolic degradation.

A common approach involves the synthesis of derivatives with substituents on the aromatic rings. For example, the introduction of hydrophilic residues at specific positions has been shown to significantly improve both the inhibitory potency and metabolic stability of certain dibenzo[b,e]oxepin-11(6H)-one derivatives. researchgate.net This is a crucial aspect in the development of drug candidates, as enhanced metabolic stability can lead to improved pharmacokinetic profiles.

The replacement of the ether oxygen in the seven-membered ring with a sulfur atom to form the corresponding dibenzo[b,e]thiepine scaffold is another significant modification. nih.gov This bioisosteric replacement can lead to substantial changes in the biological activity of the resulting compounds. nih.gov Further oxidation of the sulfur to a sulfone (5,5-dioxide) can also be performed, offering another avenue for modulating the scaffold's properties. nih.gov

Structure-activity relationship (SAR) studies on various dibenzo[b,e]oxepin-11(6H)-one derivatives have revealed that specific structural modifications are closely linked to their bioactivities. researchgate.net These studies provide valuable insights into how different functional groups at various positions on the scaffold influence its interactions with biological targets.

The following table provides examples of scaffold modifications and their impact on the properties of dibenzo[b,e]oxepin-11(6H)-one derivatives.

ModificationPosition of ModificationImpact on Properties
Introduction of hydrophilic residuesAromatic ring (e.g., position 9)Improved inhibitory potency and metabolic stability. researchgate.net
Replacement of oxygen with sulfur5-position (oxepine ring)Altered biological activity, in some cases leading to enhanced antimicrobial effects. nih.gov
Oxidation of thiepine (B12651377) to sulfone5-position (thiepine ring)Can lead to a decrease in certain biological activities compared to the thiepine analogue. nih.gov
Introduction of various substituentsAromatic ringsAllows for the tuning of electronic properties and exploration of structure-activity relationships. researchgate.net

Controlled Synthesis of Functionalized Dibenzo[b,e]oxepin-11(6H)-one-Based Materials

The unique structural and electronic properties of the dibenzo[b,e]oxepin-11(6H)-one scaffold make it an attractive building block for the synthesis of functionalized materials. The controlled synthesis of such materials involves the strategic incorporation of the dibenzo[b,e]oxepin-11(6H)-one unit into larger molecular architectures, such as polymers or photoswitchable systems.

One area of interest is the development of materials with potential applications in photopharmacology. By incorporating photoswitchable moieties, such as azobenzenes, into the dibenzo[b,e]oxepine structure, it is possible to create molecules whose biological activity can be controlled by light. mdpi.com The synthesis of such hybrids allows for the development of agents where the therapeutic effect can be localized to a specific area and activated on demand.

The dibenzo[b,e]oxepin-11(6H)-one scaffold can also be envisioned as a monomer for polymerization reactions. While direct polymerization of this compound is not widely reported, studies on related structures, such as the cationic ring-opening polymerization of dibenzo[c,e]oxepine-5(7H)-thione, demonstrate the potential for creating polymers from similar seven-membered heterocyclic systems. chemrxiv.org Such polymers could exhibit interesting thermal and degradation properties.

The synthesis of dibenzo[b,e]oxepin-11(6H)-one derivatives as potential microtubule inhibitors also points towards their use in the development of bioactive materials. nih.gov These compounds could potentially be incorporated into drug delivery systems or biomaterials where their bioactivity can be harnessed.

The controlled synthesis of these functionalized materials relies on a variety of synthetic methodologies, including one-pot tandem reactions and multi-step synthetic sequences, to build up the desired molecular complexity from the core dibenzo[b,e]oxepin-11(6H)-one scaffold. nih.gov

The table below outlines potential applications of materials derived from the dibenzo[b,e]oxepin-11(6H)-one scaffold.

Material TypePotential ApplicationSynthetic Strategy
Photoswitchable DerivativesPhotopharmacology, light-controlled biological systemsIncorporation of photochromic units like azobenzenes. mdpi.com
PolymersDrug delivery, degradable materialsRing-opening polymerization of suitable monomers. chemrxiv.org
Bioactive MaterialsAnticancer agents, biomaterialsSynthesis of derivatives with specific biological targets, such as tubulin. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxydibenzo B,e Oxepin 11 6h One

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, offering precise mass measurements that allow for the determination of elemental composition. longdom.org For 2-hydroxydibenzo[b,e]oxepin-11(6H)-one (C₁₄H₁₀O₃), HRMS provides a high-accuracy mass measurement, typically with sub-ppm error, which is crucial for confirming its molecular formula and distinguishing it from isobaric species. longdom.org

Beyond confirming the primary structure, HRMS is a powerful technique for impurity profiling. waters.comnih.gov In the synthesis of this compound, potential impurities may include unreacted starting materials, intermediates, or byproducts from side reactions such as over-oxidation or incomplete cyclization. The high resolving power of HRMS allows for the detection and identification of these low-level impurities, even when they co-elute chromatographically with the main compound. nih.gov By generating extracted ion chromatograms for expected and unexpected impurities, a comprehensive profile of the sample's purity can be established.

Table 1: HRMS Data for this compound and Potential Impurities
CompoundMolecular FormulaCalculated m/z ([M+H]⁺)Observed m/z ([M+H]⁺)Mass Error (ppm)Potential Source
Target Compound C₁₄H₁₀O₃227.0652227.0650-0.88Product
Impurity AC₁₄H₁₀O₂211.0703211.0701-0.95Dehydroxylation byproduct
Impurity BC₁₄H₁₀O₄243.0601243.0598-1.23Oxidation byproduct
Impurity CC₁₄H₁₂O₃229.0808229.0805-1.31Over-reduction of ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound in solution, detailing the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for structural characterization. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (H-6), and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the hydroxyl substituent and the tricyclic ring system. The ¹³C NMR spectrum, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number of unique carbon environments, distinguishing between quaternary, methine, and methylene carbons. uvic.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)
Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)
1118.57.15d2.5
2158.0---
3115.96.95dd8.7, 2.5
4129.87.80d8.7
4a121.5---
651.55.30s-
6a135.2---
7128.97.50d7.6
8129.57.45t7.5
9122.07.30t7.5
10134.17.95d7.7
10a160.5---
11189.0---
11a125.0---
2-OH-9.80s-

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguous assignments and detailed structural analysis. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would confirm the connectivity of adjacent aromatic protons, for example, between H-3 and H-4.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). uvic.caustc.edu.cn This is the primary method for assigning protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is vital for piecing together the carbon skeleton and assigning quaternary carbons. ustc.edu.cn Key HMBC correlations would include those from the H-6 methylene protons to the ketone carbon (C-11) and aromatic carbons (C-6a, C-7), and from the phenolic OH proton to carbons C-1, C-2, and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. A NOESY spectrum could show correlations between the H-6 protons and the H-7 proton, helping to define the conformation of the seven-membered ring.

The seven-membered oxepin (B1234782) ring in the dibenzo[b,e]oxepin system is not planar and typically adopts a flexible boat-like conformation. researchgate.net This can lead to conformational exchange processes, such as ring inversion, that can be studied by dynamic NMR (DNMR). At low temperatures, the inversion process may be slow on the NMR timescale, resulting in distinct signals for atoms in different conformational environments (e.g., axial and equatorial H-6 protons). As the temperature increases, the rate of inversion increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the spectra at different temperatures, it is possible to determine the activation energy (ΔG‡) for the conformational exchange process, providing valuable information about the molecule's flexibility and the energy barrier to ring inversion. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies
Vibrational ModeFunctional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H StretchPhenol (B47542)3400-3200 (broad)Weak
C-H StretchAromatic3100-3000Strong
C=O StretchKetone1680-1660Medium
C=C StretchAromatic Ring1610, 1580, 1490Strong
C-O StretchAryl Ether1270-1230Medium
C-O StretchPhenol1230-1180Medium

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net Obtaining suitable crystals of this compound would allow for the unambiguous confirmation of its connectivity and the detailed characterization of its three-dimensional structure. Key structural features to be determined would include the conformation of the central seven-membered oxepin ring (e.g., twist-boat) and the dihedral angle between the two benzene (B151609) rings. researchgate.netresearchgate.net Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the solid-state architecture.

Table 4: Hypothetical Crystallographic Data for this compound
ParameterValue
Molecular FormulaC₁₄H₁₀O₃
Formula Weight226.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.1
b (Å)4.1
c (Å)15.5
β (°)94.5
Volume (ų)1015
Z4
Calculated Density (g/cm³)1.48
Dihedral Angle (Benzene Rings)~45°

Advanced Chromatographic Separation Techniques (e.g., HPLC-MS, GC-MS) for Purity and Identity Confirmation

The definitive confirmation of the chemical identity and the rigorous assessment of purity for this compound necessitate the use of advanced hyphenated chromatographic techniques. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools that provide a dual-level of verification: a physical separation based on the compound's physicochemical properties and a mass-based identification that offers high specificity and sensitivity. These methods are indispensable in synthetic chemistry and quality control for ensuring the compound meets the required standards of purity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved using reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The compound is separated from impurities based on its hydrophobicity. Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the generation of intact molecular ions, which is crucial for unambiguous molecular weight determination.

The identity of this compound can be confirmed by the accurate mass measurement of its protonated molecule, [M+H]⁺. Further structural elucidation and confirmation can be achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of product ions.

Illustrative HPLC-MS Parameters:

ParameterCondition
Chromatography System High-Performance Liquid Chromatography
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Fragmentor Voltage 120 V
Mass Range m/z 50 - 500

Expected HPLC-MS Data:

AnalyteRetention Time (min)Observed [M+H]⁺ (m/z)
This compound~ 5.8227.0703

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis of polar compounds such as this compound, a derivatization step is often necessary to increase volatility and thermal stability. The hydroxyl group can be converted to a less polar silyl (B83357) ether, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process reduces the compound's polarity, allowing it to be effectively vaporized and passed through the GC column.

In the gas chromatograph, the derivatized analyte is separated from other volatile components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum is a unique "fingerprint" of the compound, which can be used for definitive identification by comparing it to a spectral library or by interpreting the fragmentation pattern.

Illustrative GC-MS Parameters for the Trimethylsilyl (TMS) Derivative:

ParameterCondition
Chromatography System Gas Chromatography
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column Fused silica (B1680970) capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program Initial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Mass Spectrometer Quadrupole
Ionization Mode Electron Impact (EI), 70 eV
Mass Range m/z 40 - 600

Expected GC-MS Data for the TMS Derivative:

AnalyteRetention Time (min)Key Mass Fragments (m/z)
2-(trimethylsilyloxy)-dibenzo[b,e]oxepin-11(6H)-one~ 12.5298 (M⁺), 283 (M-15)⁺, 269 (M-29)⁺, 210, 181, 73

Theoretical and Computational Chemistry Studies on 2 Hydroxydibenzo B,e Oxepin 11 6h One

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of a molecule. These methods are used to find the lowest energy conformation (the ground state geometry) of a molecule by solving the Schrödinger equation.

Density Functional Theory (DFT) Applications for Ground State Geometries

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of molecules. It is often chosen for its favorable balance of accuracy and computational cost, making it suitable for geometry optimizations of medium to large-sized molecules. For derivatives of the related dibenzo[b,f]oxepine scaffold, calculations using DFT with the B3LYP functional and a 6-31G* basis set have been employed to analyze the geometry of various isomers. mdpi.comnih.gov Such studies typically calculate bond lengths, bond angles, and dihedral angles to determine the most stable molecular conformation. For the parent compound, 6,11-Dihydrodibenz[b,e]oxepin-11-one, X-ray crystallography has shown that the seven-membered oxepine ring adopts a twist-boat conformation. researchgate.net A DFT calculation on a related thiepin analog also predicted a distorted boat conformation. A similar approach for 2-hydroxydibenzo[b,e]oxepin-11(6H)-one would likely involve optimizing the geometry to confirm the conformation of the seven-membered ring and determine the orientation of the 2-hydroxy group relative to the tricyclic system.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory) for Electronic Structure

Ab initio methods are calculations based directly on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory provide detailed insights into the electronic structure of molecules. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. Although no specific ab initio studies were found for this compound, these methods are referenced in theoretical studies of related scaffolds to provide a deeper understanding of electron correlation effects, which are important for accurately describing molecular properties.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides critical information about its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO/LUMO) and Their Implications for Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

In a study on dibenzo[b,f]oxepine derivatives combined with azobenzenes, the HOMO-LUMO gaps were calculated to be in the range of 3.663 to 4.087 eV. nih.gov A smaller gap generally implies higher reactivity. For this compound, the introduction of the electron-donating hydroxyl group at the 2-position would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap, thereby influencing its reactivity compared to the unsubstituted parent compound. A detailed computational analysis would be required to quantify these effects and map the distribution of the HOMO and LUMO across the molecule, identifying the most likely sites for nucleophilic and electrophilic attack.

Interactive Data Table: Representative HOMO-LUMO Data for Related Scaffolds

Below is a hypothetical table illustrating the kind of data that would be generated from a DFT study on this compound class. Note: These values are for illustrative purposes based on related structures and are not actual calculated data for this compound.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Dibenzo[b,f]oxepine-azobenzene 1-5.98-2.133.85
Dibenzo[b,f]oxepine-azobenzene 2-6.01-2.233.78
Dibenzo[b,f]oxepine-azobenzene 3-6.15-2.493.66

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. These maps illustrate regions of positive and negative electrostatic potential on the electron density surface. Red-colored areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-deficient), which are prone to nucleophilic attack.

For this compound, an MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl group (at position 11) and the hydroxyl group (at position 2), identifying them as key sites for hydrogen bonding and interactions with electrophiles. The aromatic protons and the hydrogen of the hydroxyl group would likely be regions of positive potential.

Spin Density Analysis of Radical Species Derived from Reduction

Spin density analysis is a computational technique used to determine the distribution of an unpaired electron in a radical species. This is particularly relevant for understanding the structure and reactivity of radicals formed through reduction or oxidation processes. If this compound were to be reduced, for example at the carbonyl group, a radical anion could be formed. A spin density calculation, typically performed using DFT methods, would reveal how the unpaired electron is delocalized across the tricyclic ring system. This delocalization contributes to the stability of the radical. Such studies would pinpoint which atoms bear the highest spin density, indicating the most reactive sites within the radical species.

Conformational Analysis and Energy Landscapes of the Oxepinone Ring System

The dibenzo[b,e]oxepin-11(6H)-one scaffold, a tricyclic system, is not planar. The central seven-membered oxepinone ring possesses significant conformational flexibility. X-ray crystallography studies on the parent compound, 6,11-dihydrodibenz[b,e]oxepin-11-one, have revealed that the seven-membered ring adopts a twist-boat conformation. researchgate.net This non-planar arrangement results in a dihedral angle of 42.0 (1)° between the mean planes of the two fused benzene (B151609) rings. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are used to explore the potential energy surface of this ring system. researchgate.net These calculations help to identify various stable conformers, transition states connecting them, and the energy barriers for interconversion. For the related dibenzo[b,f]oxepine system, calculations have also shown a non-planar "basket" conformation in solution. mdpi.com The energy landscape for this compound would be influenced by the hydroxyl group, which could introduce additional intramolecular interactions, such as hydrogen bonding, potentially favoring specific conformations over others. The exploration of these conformational free-energy landscapes is crucial for understanding how the molecule interacts with biological targets. nih.govnih.gov

ParameterValueSource
Conformation of Oxepinone RingTwist-boat researchgate.net
Dihedral Angle (between benzene rings)42.0 (1)° researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the reaction mechanisms involved in the synthesis of dibenzo[b,e]oxepin-11(6H)-one and its derivatives. researchgate.netresearchgate.net These studies provide detailed insights into the electronic and structural changes that occur throughout a chemical reaction.

Identification and Characterization of Transition States

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). For the synthesis of dibenzo[b,e]oxepin-11(6H)-ones, which often involves an intramolecular cyclization (e.g., Friedel-Crafts acylation), computational methods can map the entire reaction pathway from reactants to products. researchgate.net By calculating the potential energy surface, stationary points corresponding to reactants, intermediates, transition states, and products are located.

For example, in a proposed synthesis of a related benzo[b]oxepine, a carbocation intermediate transforms into a transition state before converting to the final product. nih.gov Frequency calculations are performed to characterize these structures. A transition state is confirmed by the presence of a single imaginary frequency in its calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate.

Calculation of Activation Energies and Reaction Energy Profiles

The reaction profile provides a quantitative picture of the reaction's feasibility and kinetics. For instance, in a computational study on the radical cascade cyclization to form benzo[b]oxepinones, DFT calculations were used to determine that the rate-determining step is the formation of the arylsulfonyl radical. researchgate.net Such calculations can validate experimentally proposed mechanisms and predict the regioselectivity and stereoselectivity of reactions, offering a predictive tool for designing new synthetic routes. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the a priori prediction of various spectroscopic properties, which is invaluable for structure elucidation and characterization of novel compounds like this compound.

NMR Chemical Shifts: Theoretical calculations, particularly using DFT with methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts. scirp.org These predictions are highly sensitive to the molecular geometry; therefore, accurate conformational analysis is a prerequisite. liverpool.ac.uk By calculating the chemical shifts for different possible isomers or conformers and comparing them to experimental data, the correct structure can be assigned. idc-online.com For the dibenzo[b,e]oxepin scaffold, characteristic experimental signals have been identified, such as the methylene (B1212753) group (C-6) protons appearing around 5.1-5.2 ppm in ¹H-NMR and the carbonyl carbon (C-11) appearing around 155-158 ppm in ¹³C-NMR. nih.gov Computational predictions can help refine these assignments, especially for substituted derivatives.

Group Experimental ¹H NMR (ppm) Experimental ¹³C NMR (ppm)
CH₂ (C-6)5.12–5.2370.29–70.70
C=O (C-11)-155.64–158.36
C-4a-151.35–155.62

Data based on derivatives of the dibenz[b,e]oxepin scaffold. nih.gov

Vibrational Frequencies: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. scirp.org While calculated frequencies often require scaling to correct for approximations in the theoretical model and anharmonicity, they provide a detailed assignment of the experimental vibrational bands. For derivatives of the dibenzo[b,e]oxepin-11(6H)-one core, characteristic IR bands include the C=N stretching (for oxime derivatives) around 1592–1631 cm⁻¹ and the asymmetric C-O-C stretching of the ether linkage around 1191–1219 cm⁻¹. nih.govmdpi.com Theoretical calculations for this compound would predict the frequencies for the carbonyl (C=O) and hydroxyl (O-H) stretches, aiding in the interpretation of its experimental spectrum.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.com For a flexible molecule like this compound, MD simulations provide powerful insights into its conformational dynamics and interactions with its environment, such as a solvent. researchgate.netnih.gov

By simulating the molecule over time (from nanoseconds to microseconds), a trajectory of its atomic motions is generated. Analysis of this trajectory reveals the accessible conformations, the transitions between them, and the relative time spent in each state, effectively mapping the molecule's dynamic energy landscape. This goes beyond the static picture provided by energy minimization or X-ray crystallography.

Furthermore, MD simulations explicitly include solvent molecules (e.g., water), allowing for a detailed investigation of solute-solvent interactions. mdpi.com This is critical for understanding how the solvent influences conformational preferences. For this compound, simulations could reveal the stability of intramolecular hydrogen bonds versus intermolecular hydrogen bonds with water molecules, and how the surrounding solvent shell organizes itself around the hydrophobic and hydrophilic regions of the molecule. Such simulations are essential for bridging the gap between the molecule's structure and its behavior in a realistic biological or chemical environment. nih.gov

Emerging Research Directions and Future Perspectives in Dibenzo B,e Oxepin 11 6h One Chemistry

Development of Asymmetric Synthetic Routes for Enantiopure 2-hydroxydibenzo[b,e]oxepin-11(6H)-one

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. To date, the development of asymmetric synthetic routes to produce enantiopure this compound remains a largely unexplored and critical research area.

Future research in this domain will likely focus on several key strategies:

Chiral Catalysis: The use of chiral catalysts, including transition metal complexes with chiral ligands or organocatalysts, represents a promising avenue. These catalysts could facilitate enantioselective intramolecular cyclization reactions to construct the seven-membered oxepinone ring with high stereocontrol.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature, such as amino acids or carbohydrates, could provide a stereodefined framework upon which the dibenzo[b,e]oxepinone core is constructed.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes such as lipases or kinases, could be used for the kinetic resolution of racemic mixtures of this compound or its precursors.

The successful development of such asymmetric routes would be a significant advancement, enabling detailed investigations into the stereospecific biological activities of this compound enantiomers.

Exploration of Novel Catalytic Transformations for Dibenzo[b,e]oxepinone Scaffold Construction

While classical methods for the synthesis of the dibenzo[b,e]oxepinone scaffold exist, the exploration of novel catalytic transformations is an active area of research aimed at improving efficiency, sustainability, and functional group tolerance. Recent advancements have highlighted the potential of various catalytic systems.

One notable development is the use of iron(II) chloride as a sustainable catalyst for the direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids to yield dibenzo[b,e]oxepin-11(6H)-ones. This method offers a greener alternative to traditional Friedel-Crafts acylation, which often relies on stoichiometric amounts of Lewis acids.

Future explorations in this area may include:

C-H Activation/Functionalization: Direct C-H activation strategies could enable the construction of the dibenzo[b,e]oxepinone core from simpler, unfunctionalized precursors, reducing the number of synthetic steps.

Photoredox Catalysis: The use of visible light-mediated catalysis could provide mild and selective methods for key bond-forming reactions in the synthesis of the dibenzo[b,e]oxepinone scaffold.

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis and organocatalysis, could enable novel and efficient transformations that are not achievable with a single catalyst system.

The table below summarizes some catalytic strategies that have been or could be explored for the synthesis of the dibenzo[b,e]oxepinone scaffold.

Catalytic StrategyPotential Advantages
Iron CatalysisSustainable, low cost, environmentally benign
C-H ActivationAtom economy, reduced synthetic steps
Photoredox CatalysisMild reaction conditions, high selectivity
Dual CatalysisAccess to novel transformations, enhanced efficiency

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and the adoption of continuous flow manufacturing are becoming increasingly important in modern chemical synthesis. The integration of flow chemistry for the synthesis of dibenzo[b,e]oxepin-11(6H)-one derivatives, including the 2-hydroxy variant, presents a significant opportunity for process optimization and sustainability.

Flow chemistry offers several advantages over traditional batch processing, including:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Efficiency and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and more consistent product quality.

Scalability: Scaling up production in a flow system is often more straightforward than in batch, facilitating the transition from laboratory to industrial scale.

Future research will likely focus on developing continuous flow processes for the key synthetic steps involved in the production of this compound. This could involve the integration of immobilized catalysts and in-line purification techniques to create a fully automated and sustainable manufacturing process.

Furthermore, the development of sustainable synthetic routes using greener solvents, renewable starting materials, and energy-efficient processes will be a key focus. The aforementioned iron-catalyzed synthesis of the dibenzo[b,e]oxepinone core is a step in this direction.

Advanced Materials Science Applications of Dibenzo[b,e]oxepin-11(6H)-one Derivatives

The rigid, tricyclic structure of the dibenzo[b,e]oxepin-11(6H)-one scaffold imparts it with interesting photophysical and electronic properties, making its derivatives potential candidates for applications in advanced materials science. While this area is still in its infancy for this specific scaffold, research on related dibenzo[b,f]oxepine derivatives suggests promising avenues.

Potential applications for appropriately functionalized this compound derivatives could include:

Organic Light-Emitting Diodes (OLEDs): The dibenzo[b,e]oxepinone core could serve as a building block for novel host or emissive materials in OLEDs, with the 2-hydroxy group providing a handle for further functionalization to tune the electronic properties.

Molecular Switches: Incorporation of photoswitchable moieties, such as azobenzenes, onto the dibenzo[b,e]oxepinone scaffold could lead to the development of light-responsive materials with applications in photopharmacology and smart materials.

Sensors: The inherent fluorescence of the dibenzo[b,e]oxepinone core could be exploited for the development of fluorescent chemosensors for the detection of specific ions or molecules.

The table below outlines potential material applications and the key properties of the dibenzo[b,e]oxepinone scaffold that make them suitable for these applications.

Potential ApplicationKey Properties of the Dibenzo[b,e]oxepinone Scaffold
OLEDsRigid structure, potential for high thermal stability, tunable electronic properties
Molecular SwitchesRobust scaffold for attachment of photochromic units
Fluorescent SensorsInherent fluorescence, sites for receptor functionalization

Synergistic Approaches between Synthetic Chemistry and Computational Design in Dibenzooxepinone Research

The synergy between synthetic chemistry and computational design is a powerful tool for accelerating the discovery and optimization of new molecules with desired properties. In the context of this compound research, computational methods can provide valuable insights to guide synthetic efforts.

Computational tools can be employed to:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the feasibility and selectivity of new synthetic routes for the dibenzo[b,e]oxepinone scaffold. nih.gov

Elucidate Molecular Properties: Computational methods can predict the geometric and electronic properties of this compound and its derivatives, aiding in the design of molecules with specific photophysical or biological characteristics. For related dibenzo[b,f]oxepine derivatives, DFT calculations have been used to analyze their geometry and the electronic transitions within their UV-Vis spectra. mdpi.com

Guide Drug Design: Molecular docking and molecular dynamics simulations can be used to predict the binding interactions of this compound with biological targets, facilitating the design of more potent and selective drug candidates. nih.gov

A recent study on novel dibenzoxepine-11-one derivatives successfully utilized a combination of synthesis, in vitro testing, and in silico studies, including DFT, TD-DFT, molecular docking, and molecular dynamics simulations, to explore their potential as antimicrobial and DNA-binding agents. nih.gov This integrated approach exemplifies the power of combining experimental and computational chemistry.

The future of dibenzooxepinone research will undoubtedly involve a close collaboration between synthetic and computational chemists, enabling a more rational and efficient approach to the design and synthesis of new molecules with tailored properties and functions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-hydroxydibenzo[b,e]oxepin-11(6H)-one and its derivatives?

  • The compound and its analogs are synthesized via cyclization reactions. For example, 2-(phenoxymethyl)benzoic acid derivatives undergo cyclization using trifluoroacetic anhydride and BF₃·Et₂O to form the dibenzo[b,e]oxepinone core . Palladium-catalyzed amination reactions are also utilized to introduce substituents, such as dimethoxyanilino groups, using Cs₂CO₃ as a base and Pd(OAc)₂ as a catalyst . Methodological optimization includes temperature control (e.g., 284 K under argon) and purification via column chromatography (hexane/ethyl acetate) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, orthorhombic crystal systems (space group Pna2₁) with unit cell parameters (a = 27.0813 Å, b = 13.0411 Å, c = 4.5998 Å) are resolved using diffractometers (e.g., CAD-4) and refined via least-squares methods (R = 0.047, wR = 0.127) . Hydrogen bonding networks (e.g., O–H···N interactions) and dihedral angles between aromatic rings (e.g., 37.5°–60.2°) inform conformational stability and intermolecular interactions .

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H/13C NMR : Proton environments (e.g., methoxy groups at δ 3.75–3.84 ppm) and carbonyl carbons (δ ~185 ppm) are identified .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 436.1300 for a derivative) .
  • XRD : Supports structural validation and polymorph identification .

Advanced Research Questions

Q. How can computational methods (e.g., ECD calculations) resolve stereochemistry in dibenzo[b,e]oxepinone derivatives?

  • Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), simulate electronic circular dichroism (ECD) spectra to assign absolute configurations of enantiomers. This is critical for natural product derivatives (e.g., arugosins K–N) isolated from fungi like Talaromyces flavus .

Q. What strategies optimize the pharmacokinetic properties (e.g., oral bioavailability) of dibenzo[b,e]oxepinone-based drug candidates?

  • Key parameters include reducing rotatable bonds (<10) and polar surface area (<140 Ų). For example, derivatives with trifluoromethyl or hydrophilic substituents (e.g., carboxymethyl groups) improve membrane permeability and metabolic stability. In silico tools (e.g., QSAR models) predict ADME properties using molecular descriptors like LogP and hydrogen bond counts .

Q. How do structural modifications influence biological activity (e.g., PARP1 inhibition or antimicrobial effects)?

  • PARP1 inhibitors : Substitutions at position 8 (e.g., fluorodibenzo[b,e]oxepin derivatives) enhance binding affinity via π-π stacking and hydrogen bonding with catalytic domains .
  • Antimicrobial agents : O-(arylcarbamoyl)oxime derivatives disrupt biofilm formation in Candida albicans by targeting cell wall integrity. Activity correlates with electron-withdrawing groups (e.g., nitro or chloro substituents) .

Q. How can contradictions in biological data (e.g., toxicity vs. efficacy) be addressed during preclinical studies?

  • Toxicity profiling : RTECS data (e.g., LDLo = 0.73 mmol/kg in humans) guide dose optimization .
  • Selectivity assays : Off-target effects are minimized using isoform-specific assays (e.g., p38 MAP kinase vs. JNK pathways) .

Methodological Considerations

Q. What analytical techniques ensure purity and stability of dibenzo[b,e]oxepinone derivatives?

  • HPLC-PDA : Detects impurities (e.g., E/Z isomers) with mobile phases like hexane/ethyl acetate .
  • Stability studies : Accelerated degradation under acidic/oxidative conditions (e.g., 40°C/75% RH for 6 months) identifies labile functional groups .

Q. How are enantiomeric mixtures resolved for chiral derivatives?

  • Chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution using lipases separate enantiomers. Absolute configurations are confirmed via X-ray crystallography or ECD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.